1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and trifluoromethyl groups imparts unique chemical and physical properties to the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method is the radical trifluoromethylation of pyrazole derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) under radical conditions . Industrial production methods often involve the use of specialized fluorinating agents and catalysts to ensure high yield and selectivity .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common reagents and conditions used in these reactions include radical initiators, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be compared with other fluorinated compounds, such as:
Trifluoromethylpyrazoles: These compounds contain only the trifluoromethyl group and lack the difluoromethyl group, resulting in different chemical and biological properties.
Difluoromethylpyrazoles: These compounds contain only the difluoromethyl group and lack the trifluoromethyl group, leading to variations in reactivity and application.
The uniqueness of this compound lies in the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct steric and electronic properties that are not observed in compounds with only one of these groups .
Properties
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N4/c7-5(8)15-2(4(12)13)1-3(14-15)6(9,10)11/h1,5H,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVIBJJBBYILKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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